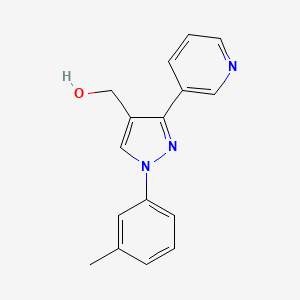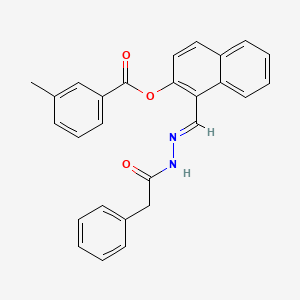![molecular formula C27H27N3O3S2 B12028420 2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide CAS No. 618081-25-7](/img/structure/B12028420.png)
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3Z)-3-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2-オキソ-2,3-ジヒドロ-1H-インドール-1-イル]-N-(2-フェニルエチル)アセトアミドは、チアゾリジノン類に属する複雑な有機化合物です。 これらの化合物は、多様な生物活性と潜在的な治療用途で知られています。
準備方法
合成経路と反応条件
2-[(3Z)-3-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2-オキソ-2,3-ジヒドロ-1H-インドール-1-イル]-N-(2-フェニルエチル)アセトアミドの合成は、通常、複数段階の有機反応を伴います。 このプロセスは、チアゾリジノン環の調製から始まり、続いてインドール部分の導入と、フェニルエチルアセトアミド基を結合するための後続の官能基化が行われます。 これらの反応に使用される一般的な試薬には、チオニルクロリド、シクロヘキサノン、およびさまざまなアミンが含まれ、還流または不活性雰囲気などの制御された条件下で使用されます。
工業的製造方法
この化合物の工業的製造は、収率と純度を最大化するために合成経路を最適化する必要がある可能性があります。 これには、自動反応器、連続フローシステム、および結晶化やクロマトグラフィーなどの精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾリジノン環またはインドール部分で酸化反応を受ける可能性があります。
還元: 還元反応は、構造中に存在するカルボニル基を標的にすることができます。
置換: さまざまな置換反応は、特にインドールの窒素またはフェニルエチルアセトアミド基で発生する可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン化剤、アミンやチオールなどの求核剤。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬に依存します。 たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、一方、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。 そのユニークな構造により、さまざまな官能基化が可能になり、汎用性の高い中間体になります。
生物学
生物学的には、チアゾリジノンは、抗菌作用、抗炎症作用、抗癌作用で知られています。 この化合物は、同様の活性を調査することができ、潜在的に新しい治療薬につながります。
医学
医学では、この化合物は、薬物候補としての可能性を調査することができます。 生物学的標的に対する相互作用能力により、癌、感染症、または炎症性疾患などの疾患の治療に役立つ可能性があります。
産業
産業的には、この化合物は、新素材の開発や化学反応の触媒として使用できます。 そのユニークな特性により、農業や環境科学の分野にも適している可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, thiazolidinones are known for their antimicrobial, anti-inflammatory, and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. Its ability to interact with biological targets could make it useful in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties might also make it suitable for applications in agriculture or environmental science.
作用機序
この化合物の作用機序は、特定の分子標的との相互作用を伴う可能性があります。 たとえば、疾患経路に関与する酵素や受容体を阻害する可能性があります。 チアゾリジノン環とインドール部分は、これらの標的に結合し、観察された生物学的効果につながる可能性があります。
類似化合物との比較
類似化合物
チアゾリジンジオン: 抗糖尿病作用で知られています。
インドール誘導体: 多様な生物活性で広く研究されています。
フェニルエチルアミン: さまざまな医薬品に一般的に見られます。
独自性
2-[(3Z)-3-(3-シクロヘキシル-4-オキソ-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2-オキソ-2,3-ジヒドロ-1H-インドール-1-イル]-N-(2-フェニルエチル)アセトアミドを際立たせているのは、これらの構造モチーフのユニークな組み合わせであり、潜在的に新規な生物活性と応用につながります。
特性
CAS番号 |
618081-25-7 |
|---|---|
分子式 |
C27H27N3O3S2 |
分子量 |
505.7 g/mol |
IUPAC名 |
2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C27H27N3O3S2/c31-22(28-16-15-18-9-3-1-4-10-18)17-29-21-14-8-7-13-20(21)23(25(29)32)24-26(33)30(27(34)35-24)19-11-5-2-6-12-19/h1,3-4,7-10,13-14,19H,2,5-6,11-12,15-17H2,(H,28,31)/b24-23- |
InChIキー |
CDFNITPWLTUYTB-VHXPQNKSSA-N |
異性体SMILES |
C1CCC(CC1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)/SC2=S |
正規SMILES |
C1CCC(CC1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NCCC5=CC=CC=C5)SC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B12028346.png)
![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12028351.png)

![4-(4-Butoxy-3-methylbenzoyl)-5-(3,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12028359.png)


![N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12028379.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12028394.png)
![N-(4-chloro-2-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028395.png)



![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12028417.png)

